6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cyclization with triazole and thiadiazole rings: The brominated pyrazole is then reacted with suitable precursors to form the triazolo[3,4-b][1,3,4]thiadiazole ring system.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the thiadiazole ring.
Cyclization Reactions: The formation of the triazolo[3,4-b][1,3,4]thiadiazole ring involves cyclization reactions that are crucial for the synthesis of this compound.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
Cyclization Agents: Various cyclization agents and catalysts to facilitate the formation of the triazolo and thiadiazole rings.
Major Products:
Substituted Derivatives: Depending on the substituents introduced during nucleophilic substitution reactions, various derivatives of the compound can be synthesized.
Scientific Research Applications
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It may find use in the development of new materials or as a precursor for other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrazole rings, making it structurally related.
Uniqueness: 6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the cyclobutyl group and the specific arrangement of the heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11BrN6S |
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Molecular Weight |
339.22 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11BrN6S/c1-17-8(7(12)5-13-17)10-16-18-9(6-3-2-4-6)14-15-11(18)19-10/h5-6H,2-4H2,1H3 |
InChI Key |
ODFJMLQQGPFMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4CCC4 |
Origin of Product |
United States |
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